

# Unraveling the Enigma of (2R,3R)-Dap-NE Hydrochloride: A Technical Overview

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Compound of Interest		
Compound Name:	(2R,3R)-Dap-NE hydrochloride	
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For the attention of Researchers, Scientists, and Drug Development Professionals.

The precise identification of chemical compounds is paramount in scientific research and drug development. This technical guide addresses the chemical identity of a substance referred to as "(2R,3R)-Dap-NE hydrochloride." However, extensive investigation reveals that the abbreviation "Dap-NE" is not a standard chemical nomenclature and does not correspond to a readily identifiable, unique chemical entity in major chemical databases and scientific literature. This ambiguity necessitates a careful examination of the potential interpretations of this name.

The most plausible interpretation is that "Dap" is an abbreviation for 2,3-diaminopropionic acid, a non-proteinogenic amino acid. The "(2R,3R)" designation specifies the stereochemistry at the two chiral centers of this molecule. The "NE" portion of the name is the primary source of ambiguity. While it could speculatively refer to an "N-ethyl" group, no definitive compound with the structure of (2R,3R)-N-ethyl-2,3-diaminopropionic acid hydrochloride is readily found in the literature or chemical supplier catalogs.

Searches for "(2R,3R)-Dap-NE hydrochloride" have yielded information on several distinct molecules, highlighting the importance of precise nomenclature. These include:

• Ethyl 2,3-diaminopropionate dihydrochloride: This compound is the ethyl ester of 2,3-diaminopropionic acid. It is important to note that this is an ester, not an N-alkyl derivative, and it is typically sold as a racemic mixture, not the specific (2R,3R) stereoisomer.



- Complex Peptide and ADC Linker Moieties: In some specialized contexts, "Dap" is used as a
  building block in more complex molecules, such as peptide-based structures or antibodydrug conjugate (ADC) linkers. In these cases, "NE" could be part of a larger, non-obvious
  chemical name. For instance, a compound with the CAS number 2019182-02-4, identified as
  a cleavable ADC linker, contains a more complex structure than a simple N-ethyl derivative.
- Other Substituted Amines: The search also identified other molecules with the (2R,3R) stereochemistry and an amine hydrochloride, such as (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine hydrochloride (CAS 175591-17-0), which is structurally distinct from a derivative of 2,3-diaminopropionic acid.

# **Physicochemical Properties of Related Compounds**

To provide some context for researchers, the following table summarizes the physicochemical properties of the parent compound, (2R)-2,3-diaminopropanoic acid hydrochloride, which is commercially available. It is crucial to recognize that these properties would differ from a potential N-ethyl derivative.

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>9</sub> ClN <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	140.57 g/mol	[1][2]
CAS Number	6018-56-0	[1][2]
IUPAC Name	(2R)-2,3-diaminopropanoic acid;hydrochloride	[1]
SMILES	C(C(C(=O)O)N)N.CI	[1]

# **Logical Relationship of Nomenclature Ambiguity**

The following diagram illustrates the logical workflow in deciphering the identity of "(2R,3R)-Dap-NE hydrochloride" and the resulting challenges.

Caption: Workflow illustrating the ambiguity of the chemical name.



### **Conclusion and Recommendations**

Given the lack of a definitive chemical structure for "(2R,3R)-Dap-NE hydrochloride," it is not possible to provide a comprehensive technical guide with quantitative data, experimental protocols, or signaling pathways. The information available pertains to related but structurally different compounds.

For researchers, scientists, and drug development professionals working with this substance, it is strongly recommended to:

- Verify the Chemical Identity: Obtain a definitive identifier for the compound in question, such as a CAS number, a full IUPAC name, or a structural representation (e.g., SMILES string).
- Consult the Original Source: If the name was obtained from a publication or internal report,
   refer back to the source for clarification on the compound's structure.
- Perform Analytical Characterization: If a physical sample is available, perform analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm its structure.

Proceeding with research and development without a clear and unambiguous identification of the active molecule can lead to erroneous results and wasted resources. The principle of "structure dictates function" is fundamental, and establishing the correct structure is the essential first step in any chemical or biological investigation.

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## References

- 1. (R)-(-)-2,3-Diaminopropionic Acid Hydrochloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. molport.com [molport.com]



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